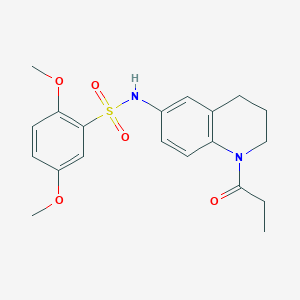

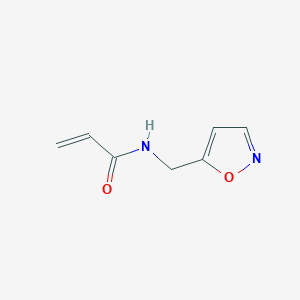

![molecular formula C17H17N3 B2939840 N-[(1,3-二苯基-1H-吡唑-4-基)甲基]-N-甲基胺 CAS No. 926258-13-1](/img/structure/B2939840.png)

N-[(1,3-二苯基-1H-吡唑-4-基)甲基]-N-甲基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine is a compound that has been synthesized and studied for its potential antimicrobial chemotherapeutic properties . It is a derivative of the pyrazole moiety, which is an important heterocyclic nucleus in heterocyclic chemistry and is found in various chemotherapeutic agents .

Synthesis Analysis

The compound has been synthesized as part of a series of derivatives. The structural elucidation of the prepared derivatives was achieved by FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis . The synthesis involves various steps with acceptable reaction procedures and quantitative yields .Molecular Structure Analysis

The compound consists of a pyrazole moiety embedded with two phenyl rings . The structure was confirmed by 1H-NMR and 13C-NMR spectra .Chemical Reactions Analysis

The compound was subjected to biological assessment to estimate the antimicrobial therapeutic potential as well as the percent viability of the cells by disk diffusion methods and MTT assay .Physical And Chemical Properties Analysis

The compound is characterized by a yield of 95%, a melting point of 218–220 °C, and appears as yellowish crystals . The IR max (cm −1) values are 1603 (C=N), 1719 (C=O), and 3022 (CH–Ar). The ESI–MS (m/z) value is [M + +1] 248.11 .科学研究应用

Antimicrobial Activity

This compound has been evaluated for its antibacterial and antifungal activity against various pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger. The presence of the difluoromethylated pyrazol moiety contributes to its antimicrobial properties .

Antileishmanial and Antimalarial Evaluation

In silico studies have shown that this compound exhibits a desirable fitting pattern in the active site of enzymes related to leishmaniasis and malaria, characterized by lower binding free energy. This suggests potential antileishmanial and antimalarial activities .

BRAFV600E Inhibition

A series of derivatives of this compound have been synthesized and evaluated as inhibitors of BRAFV600E, a mutation associated with various cancers. These derivatives have shown potent inhibitory activity against certain cancer cell lines, indicating its application in cancer research .

Antimicrobial Chemotherapy Agents

Derivatives of this compound have been synthesized with the aim of finding novel antimicrobial chemotherapeutic agents. Structural elucidation through various spectroscopic methods confirms their potential as antimicrobial agents .

Cytotoxic Agents

Efforts to discover potential cytotoxic agents led to the design and synthesis of novel derivatives of this compound. These derivatives have been characterized and show promise as cytotoxic agents for cancer therapy .

Antiviral Activity

The compound has been used as a starting material for the synthesis of derivatives with potential antiviral activity . These analogues were synthesized using common key starting materials and characterized for their antiviral properties .

作用机制

Target of Action

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine, also known as 1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-methylmethanamine, has been found to target several biological entities. It has been evaluated as a potential inhibitor of BRAF V600E , a protein kinase involved in cell signaling . It has also shown significant antimicrobial therapeutic effects against various microorganisms .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, as a potential BRAF V600E inhibitor, it may interfere with the kinase’s activity, disrupting the signaling pathways it is involved in . In the case of its antimicrobial activity, it may interfere with essential processes in the microorganisms, leading to their death .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. In the case of BRAF V600E, this kinase is part of the MAPK/ERK pathway, which is involved in cell proliferation and survival. Inhibition of BRAF V600E can disrupt this pathway, potentially leading to the death of cancer cells .

Pharmacokinetics

Molecular modeling studies and adme calculations of similar compounds suggest that they may have acceptable pharmacokinetic properties .

Result of Action

The compound’s action can lead to various molecular and cellular effects. For instance, its potential cytotoxic activity against the human breast cancer cell line MCF-7 has been demonstrated in terms of cell viability percentage reduction and IC50 values . Its antimicrobial activity has also been demonstrated in terms of the percent viability of the cells .

属性

IUPAC Name |

1-(1,3-diphenylpyrazol-4-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3/c1-18-12-15-13-20(16-10-6-3-7-11-16)19-17(15)14-8-4-2-5-9-14/h2-11,13,18H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUZFJZIHMPIFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2939759.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2939766.png)

![5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2939775.png)

![2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2939778.png)

![(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2939780.png)